molecular formula C10H12F3NO B7905719 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine

Cat. No.: B7905719
M. Wt: 219.20 g/mol
InChI Key: SAPFYSOLOKMUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethylamine moiety attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4-trifluoromethylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, often using reagents like sodium hydride or organolithium compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, organolithium compounds.

Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine can be compared with other similar compounds, such as:

    2-Methoxy-4-trifluoromethylphenylamine: Lacks the ethylamine moiety, resulting in different chemical and biological properties.

    4-Methoxy-2-trifluoromethylphenyl-ethylamine: Positional isomer with potentially different reactivity and biological activity.

    1-(2-Methoxy-4-trifluoromethylphenyl)-propylamine: Contains a propylamine group instead of an ethylamine, which may affect its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPFYSOLOKMUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.